Technical Whitepaper: Structural Characterization and Synthetic Utility of Piperidin-3-yl Isonicotinate HCl
Technical Whitepaper: Structural Characterization and Synthetic Utility of Piperidin-3-yl Isonicotinate HCl
Executive Summary
Piperidin-3-yl isonicotinate hydrochloride (CAS: 1219949-50-4) represents a bifunctional heterocyclic scaffold merging the pharmacophoric properties of the pyridine and piperidine rings via an ester linkage. As a "privileged structure" in drug discovery, this compound serves as a critical fragment for fragment-based drug design (FBDD), particularly in targeting G-protein-coupled receptors (GPCRs) and kinases where the piperidine moiety mimics peptide turns and the pyridine ring engages in
This guide provides a definitive technical analysis of the molecule’s structural anatomy, a chemoselective synthetic route avoiding common regioselectivity pitfalls, and a self-validating analytical framework for quality assurance.
Structural Anatomy & Physicochemical Properties
Molecular Architecture
The molecule consists of two distinct nitrogenous heterocycles connected by an ester bridge. The hydrochloride salt form is critical for handling and solubility, as the free base is an oil prone to oxidative degradation.
| Feature | Specification |
| IUPAC Name | Piperidin-3-yl pyridine-4-carboxylate hydrochloride |
| Molecular Formula | |
| Molecular Weight | 242.70 g/mol (Salt) / 206.24 g/mol (Free Base) |
| Chirality | Contains one stereocenter at Piperidine-C3.[1][2][3][4][5][6] (Available as (R), (S), or Racemate). |
| H-Bond Donors | 2 (Protonated Piperidine NH, HCl) |
| H-Bond Acceptors | 3 (Pyridine N, Ester Carbonyl O, Ester Ether O) |
| pKa (Predicted) | Piperidine |
Protonation Dynamics (The "Salt" Question)
A common point of confusion is the site of protonation. Based on pKa values, the piperidine nitrogen (
-
Mono-HCl Salt: The proton resides exclusively on the piperidine nitrogen (
). -
Dihydrochloride: Requires highly acidic conditions; unstable in ambient air (hygroscopic), tending to revert to the mono-HCl form.
Synthetic Methodology: The Chemoselectivity Challenge
The "Amide Trap"
Direct reaction of isonicotinic acid with 3-hydroxypiperidine fails. The secondary amine of the piperidine is a far stronger nucleophile than the secondary alcohol. Direct coupling results in the thermodynamically stable amide (N-isonicotinoyl-3-hydroxypiperidine), not the desired ester.
Validated Synthetic Protocol
To synthesize the ester, the piperidine nitrogen must be orthogonally protected.
Protocol Overview:
-
Protection:
-Boc-3-hydroxypiperidine formation.[2][3][5][6][7] -
Esterification: Steglich coupling or Acid Chloride coupling.
-
Deprotection/Salt Formation: Acidic cleavage of Boc.
Step-by-Step Methodology
Step 1: Preparation of N-Boc-3-hydroxypiperidine
-
Reagents: 3-Hydroxypiperidine,
, , DCM. -
Procedure: Dissolve 3-hydroxypiperidine in DCM at 0°C. Add
(1.1 eq). Add (1.1 eq) dropwise. Stir 4h at RT.[4] -
Checkpoint: TLC should show disappearance of the polar amine starting material.
Step 2: Esterification (The Coupling)
-
Reagents: Isonicotinic acid, EDC·HCl, DMAP (cat.), DCM.[8]
-
Procedure:
-
Dissolve isonicotinic acid (1.0 eq) and N-Boc-3-hydroxypiperidine (1.0 eq) in dry DCM.
-
Add DMAP (0.1 eq) and EDC·HCl (1.2 eq) at 0°C.
-
Allow to warm to RT and stir for 12-16h.
-
-
Mechanism:[1][2][4][9][10][11] EDC activates the carboxylic acid; DMAP acts as a nucleophilic catalyst transferring the acyl group to the hindered secondary alcohol.
Step 3: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the Boc-intermediate in minimal dry dioxane.
-
Add 4M HCl/Dioxane (5 eq) dropwise at 0°C. Caution: Gas evolution (
, isobutylene). -
Stir 2h. The product precipitates as a white solid.[10]
-
Filter and wash with cold diethyl ether to remove residual HCl.
-
Visualizing the Pathway
The following diagram illustrates the chemoselectivity logic and the "Amide Trap" to avoid.
Figure 1: Synthetic flowchart highlighting the necessity of N-protection to avoid amide formation.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, researchers must validate two key features: the ester linkage (vs. amide) and the loss of the Boc group .
Diagnostic 1H NMR Signals (DMSO-d6)
The following shifts are diagnostic. Any deviation suggests incomplete deprotection or hydrolysis.
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| Pyridine (C2, C6) | 8.8 - 8.9 ppm | Doublet (d) | Highly deshielded by ring nitrogen and ester EWG. |
| Pyridine (C3, C5) | 7.8 - 7.9 ppm | Doublet (d) | Ortho to ester group. |
| Piperidine NH2+ | 9.0 - 9.5 ppm | Broad Singlet | Indicates successful salt formation. |
| Piperidine C3-H | 5.1 - 5.3 ppm | Multiplet | CRITICAL SIGNAL: Downfield shift due to ester oxygen. If this is < 4.0 ppm, esterification failed. |
| Boc-tBu Group | ~1.4 ppm | Singlet | MUST BE ABSENT. Presence indicates incomplete deprotection. |
Infrared (IR) Spectroscopy
-
Ester Carbonyl: Look for a sharp, strong band at 1730–1750 cm⁻¹ .
-
Amide Impurity: If the reaction failed (Path A), you will see a band at 1640–1660 cm⁻¹ (Amide I band).
-
Amine Salt: Broad absorptions from 2800–3200 cm⁻¹ (
stretch).
Structural Logic Diagram
This diagram correlates the chemical structure with the diagnostic analytical signals.
Figure 2: Correlation between structural moieties and diagnostic analytical signals.
Stability & Handling Protocols
Ester Hydrolysis Risk
The ester bond in this molecule is susceptible to hydrolysis, particularly because the piperidine ring (once deprotonated in physiological media) can act as an intramolecular base/nucleophile, potentially catalyzing hydrolysis.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Solution Stability: Prepare aqueous solutions immediately before use. Avoid basic buffers (pH > 8) for prolonged periods.
Hygroscopicity
As a hydrochloride salt of a secondary amine, the compound is hygroscopic.
-
Handling: Weigh quickly in a low-humidity environment.
-
Drying: If the solid becomes sticky, dry under high vacuum over
for 24 hours.
References
-
Chemical Structure & Identifiers: Piperidin-3-yl isonicotinate hydrochloride. PubChem Compound Summary. National Center for Biotechnology Information. Accessed October 2023. Link
-
pKa Values of Heterocycles:Basicity of Pyridine vs Piperidine. Master Organic Chemistry. Explains the
vs orbital hybridization effects on basicity. Link -
Esterification Methodology: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational reference for EDC/DMAP coupling). Link
-
Boc-Protection Strategies: Protection of Amines. Organic Chemistry Portal. Detailed protocols for Boc-protection and deprotection mechanisms. Link
Sources
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- 3. CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine - Google Patents [patents.google.com]
- 4. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. Preparation Of Chiral N Boc 3 Hydroxypiperidine [quickcompany.in]
- 6. scispace.com [scispace.com]
- 7. Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 8. echemi.com [echemi.com]
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- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
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